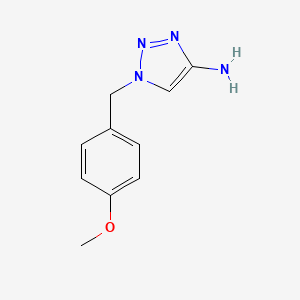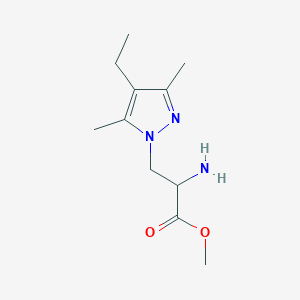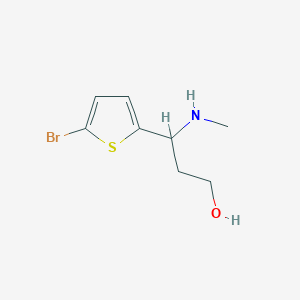
3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol is an organic compound that features a brominated thiophene ring and a methylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Propanol Backbone: The brominated thiophene is then reacted with a suitable propanol derivative under conditions that facilitate the formation of the desired propanol backbone.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The brominated thiophene ring can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent or a lead compound in drug discovery.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The brominated thiophene ring and the methylamino group may play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a chlorine atom instead of bromine.
3-(5-Methylthiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a methyl group instead of bromine.
3-(5-Nitrothiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-10-6(4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
XYIQBIFYAZLDPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



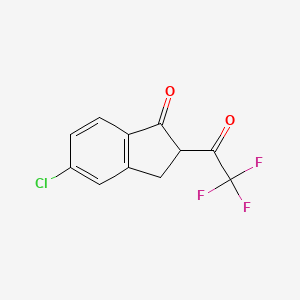
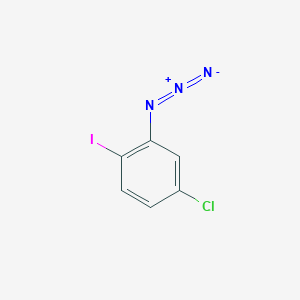

![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13629316.png)

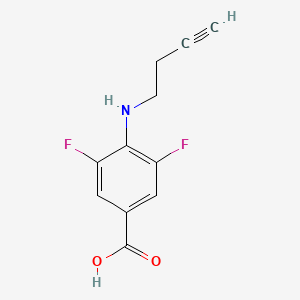
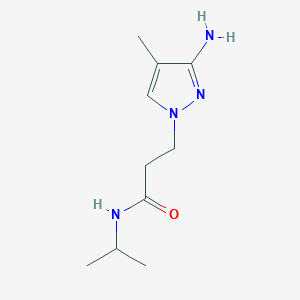
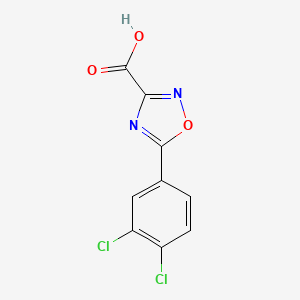
![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
